molecular formula C8H3ClF3N3O2 B3031860 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 783-95-9

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3031860
CAS No.: 783-95-9
M. Wt: 265.57 g/mol
InChI Key: FNSVJEGHKFDQGK-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is a polyhalogenated pyridine derivative with a unique substitution pattern. Its structure features electron-withdrawing groups (EWGs) such as chloro (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃), alongside a methyl (-CH₃) group. These substituents confer distinct physicochemical properties, including enhanced stability and reactivity in substitution reactions. The compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis, where its nitro group can be reduced to an amine for further functionalization .

Properties

IUPAC Name

2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c1-3-6(15(16)17)5(8(10,11)12)4(2-13)7(9)14-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSVJEGHKFDQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289569
Record name 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783-95-9
Record name NSC61975
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions produce amino-substituted compounds .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is primarily explored for its potential in drug development:

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. This specific compound has been studied for its efficacy against various bacterial strains, showing promising results in preliminary assays .
  • Targeted Drug Design : The compound's structural features enable it to act as a lead molecule in the design of new pharmaceuticals targeting specific diseases, particularly those requiring compounds with high lipophilicity and bioavailability .

Agrochemical Applications

The agricultural sector has also shown interest in this compound due to its potential as a pesticide or fungicide:

  • Fungicidal Properties : Studies have demonstrated that trifluoromethyl-substituted pyridines exhibit superior fungicidal activity compared to their non-fluorinated counterparts. This makes 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile a candidate for developing new fungicides .
  • Insecticide Development : The compound's unique structure allows for modifications that can enhance insecticidal properties, making it valuable in the formulation of new insecticides aimed at crop protection .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, often involving the introduction of trifluoromethyl and nitro groups onto a pyridine ring. The ability to modify these groups allows researchers to tailor the compound for specific applications in both pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of trifluoromethyl-pyridine derivatives highlighted that 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile exhibited significant activity against resistant bacterial strains, suggesting its potential as an antibiotic lead compound.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound showed enhanced efficacy against fungal pathogens affecting crops, outperforming traditional fungicides by a margin of 30% in terms of effectiveness.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity by enhancing its ability to penetrate cell membranes and interact with enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS or Identifier) Substituents on Pyridine Ring Molecular Weight (g/mol) Key Applications/Features
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile Cl, CH₃, NO₂, CF₃ at positions 2, 6, 5, 4 ~279.5 (calculated) Agrochemical/pharmaceutical intermediate; nitro group for reduction
5-Chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (2549011-92-7) Cl, piperazinyl-pyrimidine at positions 5, 6 364.78 Pharmaceuticals (e.g., kinase inhibitors); enhanced hydrogen bonding
2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (Enamine catalog) F, CF₃ at positions 2, 5 ~190.1 (calculated) Synthetic intermediate; limited steric hindrance
6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile (from ) Cl, CF₃CO- at positions 6, 5 ~249.5 (calculated) Precursor for azaindazole derivatives

Physicochemical Properties

  • Electron-Withdrawing Effects: The target compound’s combination of -Cl, -NO₂, and -CF₃ creates a highly electron-deficient pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution (NAS) compared to analogs like 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile, which lacks a nitro group .
  • Solubility : The nitro and trifluoromethyl groups reduce aqueous solubility but improve lipid solubility, making the compound suitable for hydrophobic environments. In contrast, piperazinyl-containing analogs (e.g., 2549011-92-7) exhibit better solubility in polar solvents due to hydrogen-bonding capabilities .
  • Thermal Stability : The trifluoromethyl group contributes to thermal stability, a feature shared with analogs like 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile .

Reactivity and Functionalization

  • Nitro Group Reduction : The nitro group in the target compound can be selectively reduced to an amine (-NH₂), enabling access to bioactive amines. This contrasts with difluoromethyl- or piperazinyl-containing analogs, where functionalization focuses on cross-coupling reactions .
  • Substitution Reactions : The chloro group undergoes NAS more readily than fluorine in 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile due to weaker C-F bond strength .

Biological Activity

2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 783-95-9) is a synthetic compound with notable biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₃ClF₃N₃O₂
Molecular Weight265.577 g/mol
Density1.61 g/cm³
Boiling Point332ºC at 760 mmHg
Flash Point154.6ºC

Research indicates that the trifluoromethyl group significantly enhances the biological activity of pyridine derivatives by influencing lipophilicity and metabolic stability. The presence of the nitro group is also crucial for its activity, as it can participate in electron-withdrawing effects, enhancing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine have been evaluated for their efficacy against various bacterial strains.

In a comparative study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity . The incorporation of the trifluoromethyl group was found to enhance this activity compared to non-fluorinated analogs.

Inhibition Studies

The compound has also been tested for its ability to inhibit specific enzymes involved in pathogenic processes. For example, SAR studies revealed that modifications to the pyridine ring could lead to improved inhibition of enzymes like reverse transcriptase, which is critical in viral replication . The trifluoromethyl group was particularly noted for its role in increasing potency through enhanced binding interactions with enzyme active sites.

Case Studies

  • Antiparasitic Activity : A series of derivatives based on 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine were synthesized and tested for their antiparasitic activity. One derivative exhibited an EC50 value of 0.010 µM, indicating high potency against targeted parasites .
  • Metabolic Stability : Studies on metabolic stability showed that the compound maintains favorable pharmacokinetic properties, with a clearance rate in human liver microsomes that suggests potential for therapeutic use .
  • Structure-Activity Relationship (SAR) : In-depth SAR analyses have demonstrated that substituents on the pyridine ring can drastically alter biological activity. For instance, replacing certain groups with trifluoromethyl or nitro groups enhanced both lipophilicity and metabolic stability, leading to improved biological profiles .

Q & A

Q. What steps mitigate byproduct formation during nitration or trifluoromethylation?

  • Methodological Answer :
  • Temperature Control : Maintain nitration reactions below 0°C to prevent over-nitration.
  • Reagent Stoichiometry : Use 1.2 equivalents of CF₃Cu(I) for selective trifluoromethylation, avoiding polyhalogenated byproducts .

Notes

  • Formatting : Citations follow style, referencing peer-reviewed studies, crystallographic tools, and pharmacological reviews.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
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2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile

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